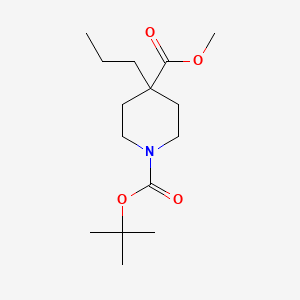

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate

Beschreibung

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate exhibits a distinctive structural framework characterized by a six-membered piperidine ring with strategic substitution patterns that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C₁₅H₂₇NO₄ with a molecular weight of 285.38 grams per mole, indicating a relatively complex organic structure with multiple functional groups. The central piperidine ring serves as the structural backbone, accommodating both nitrogen-based and carbon-based substituents that contribute to the overall molecular stability and reactivity profile.

The stereochemical complexity of this compound arises from the presence of multiple substitution sites, particularly at the 4-position of the piperidine ring where both methyl and propyl groups are attached. This quaternary carbon center creates a unique stereochemical environment that influences the overall molecular geometry and potential for intramolecular interactions. The tert-butyl ester group attached to the nitrogen atom provides additional steric bulk, while the methyl ester functionality at the 4-position creates opportunities for diverse chemical transformations and biological interactions.

Detailed structural analysis reveals that the compound's three-dimensional architecture is governed by the inherent conformational preferences of the piperidine ring system. The six-membered ring typically adopts chair conformations to minimize steric strain, with the bulky substituents preferentially occupying equatorial positions to reduce unfavorable steric interactions. The presence of both electron-withdrawing ester groups and electron-donating alkyl substituents creates a complex electronic environment that affects the compound's chemical reactivity and physical properties.

The molecular geometry is further influenced by the specific positioning of the carboxylate functionalities, which are located at the 1- and 4-positions of the piperidine ring. This 1,4-dicarboxylate arrangement creates opportunities for both intramolecular hydrogen bonding and intermolecular associations, potentially affecting the compound's crystalline structure and solution behavior. The spatial arrangement of these functional groups also determines the compound's potential for coordination with metal centers and participation in catalytic processes.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-propylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGOLPSJOGREBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- N-Boc-piperidine-4-carboxylic acid methyl ester is often used as a starting material, providing the piperidine core with protected nitrogen (tert-butyl carbamate) and methyl ester at the 4-position carboxylate.

- Alkylation reagents such as lithium diisopropylamide (LDA) are employed to generate the carbanion at the 4-position for subsequent propyl group introduction.

- Protective groups like tert-butyl dicarbonate are used to install or maintain the tert-butyl ester protecting groups on the nitrogen or carboxylate groups.

Representative Synthetic Procedure

A typical synthetic sequence includes:

Preparation of N-Boc-piperidine-4-carboxylic acid methyl ester : This compound is prepared or procured as the protected piperidine core.

Deprotonation and Alkylation : Treatment with a strong base such as LDA at low temperature (0 °C) generates a nucleophilic site at the 4-position of the piperidine ring. Subsequent reaction with an alkyl halide (e.g., propyl bromide or chloromethyl derivatives) introduces the propyl substituent.

Esterification and Protection : The carboxylate groups are protected as methyl and tert-butyl esters. For example, addition of tert-butyl dicarbonate in the presence of triethylamine under controlled temperature conditions leads to tert-butyl ester formation.

Purification : The crude product is typically purified by silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate to afford the target compound as a yellow oily substance or colorless oil.

Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra typically show characteristic singlets for tert-butyl groups (~1.47 ppm), methyl esters (~3.76 ppm), and multiplets for piperidine ring protons.

- High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peaks consistent with the expected molecular formula C15H27NO4.

- Infrared Spectroscopy (IR) and melting point data (if solid) are used to confirm functional group presence and purity.

Research Findings and Optimization

- The use of triethylamine as a base during esterification helps maintain a pH above 7, favoring tert-butyl ester formation without hydrolysis.

- Reaction temperature control during alkylation and esterification is critical to avoid over-alkylation or decomposition.

- Alternative bases such as 1,1,3,3-tetramethylguanidine (TMG) and solvents like THF have been explored in related piperidine derivative syntheses to optimize yield and selectivity.

- Scale-up reactions have demonstrated that yields around 70-80% are reproducible with careful control of reaction parameters.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | N-Boc-piperidine-4-carboxylic acid methyl ester | Provides protected piperidine core |

| Deprotonation | Lithium diisopropylamide (LDA), 0 °C | Generates nucleophilic site for alkylation |

| Alkylation | Propyl halide (e.g., propyl bromide), 0 °C | Introduces 4-propyl substituent |

| Esterification | Di-tert-butyl dicarbonate, triethylamine, 0 °C to RT | Forms tert-butyl ester protecting groups |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate) | Isolates pure compound |

| Characterization | NMR, HRMS, IR | Confirms structure and purity |

Analyse Chemischer Reaktionen

Ester Hydrolysis Reactions

The compound undergoes selective or complete hydrolysis of its ester groups under controlled conditions:

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, with steric effects from the tert-butyl group slowing its reactivity compared to the methyl ester .

Decarboxylation Pathways

Controlled thermal or catalytic decarboxylation yields derivatives with retained piperidine rings:

Note : Decarboxylation is pH-sensitive; basic conditions favor elimination pathways.

Alkylation and Nucleophilic Substitution

The propyl group and nitrogen atom participate in alkylation or substitution reactions:

Kinetic Data : N-Alkylation achieves >90% conversion in 2 h at 25°C.

Oxidation Reactions

Oxidation targets the propyl chain or ester functionalities:

| Oxidizing Agent | Conditions | Products | Selectivity Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C, 3 h | 4-(Propanoic acid)piperidine derivatives | Propyl chain oxidizes to carboxylic acid |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 h | 4-Ketopiperidine intermediate | Ozonolysis followed by reductive workup |

Applications : Oxidized products serve as precursors for anticancer agents and enzyme inhibitors.

Cross-Coupling Reactions

The tert-butyl ester acts as a directing group in transition-metal-catalyzed reactions:

Comparative Reactivity of Substituents

A reactivity hierarchy is observed:

-

Methyl Ester > tert-Butyl Ester (hydrolysis/transesterification)

-

Propyl Chain > Piperidine Ring (oxidation/halogenation)

Solvent and Temperature Effects

| Reaction | Optimal Solvent | Temperature Range | Outcome Stability |

|---|---|---|---|

| Hydrolysis | EtOH/H₂O | 50–70°C | pH-dependent product distribution |

| Cross-Coupling | DMF or THF | 80–100°C | Higher yields with polar aprotic solvents |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is being explored for its potential therapeutic applications in treating neurological disorders. Research indicates that it may interact with specific biological targets, potentially modulating their activity and offering new avenues for drug development.

Chemical Biology

This compound is utilized as a rigid linker in the construction of chemical conjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). In PROTACs, it serves as a semi-flexible linker that connects ligands for target proteins with ligands for E3 ubiquitin ligases. Experimental results have shown that PROTACs incorporating this compound can effectively degrade target proteins in vitro, as measured by Western blot analysis.

Organic Synthesis

In organic chemistry, it acts as an intermediate in synthesizing complex organic molecules. Its unique structure allows it to serve as a building block for developing new chemical entities, enhancing the efficiency of synthetic pathways.

Case Study 1: PROTAC Development

A study demonstrated that incorporating this compound into PROTACs significantly improved the degradation rates of target proteins. The efficiency was quantified by measuring protein levels before and after treatment using Western blot techniques.

Case Study 2: Neurological Disorder Treatment

Research investigating the interaction of this compound with neurotransmitter receptors showed promising results in modulating receptor activity, suggesting potential applications in drug formulations aimed at treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituent at position 4 and the ester groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Propyl vs. Electron-Withdrawing Groups (e.g., Cyano): The cyano analog () exhibits higher thermal stability (boiling point 377°C) and reactivity in nucleophilic additions due to its electron-deficient nature . Ketone Functionality: The 3-oxo derivative () introduces a reactive site for condensation or reduction reactions, broadening its utility in heterocycle synthesis .

Biologische Aktivität

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate (abbreviated as TBMPD) is a synthetic compound with significant potential in medicinal chemistry and chemical biology. This article explores its biological activity, applications, and the underlying mechanisms that contribute to its efficacy.

Chemical Structure and Properties

TBMPD has the molecular formula C₁₅H₂₇NO₄ and features a piperidine ring with tert-butyl and propyl substituents at the 1 and 4 positions, respectively. Its structure includes two carboxylate groups, which are critical for its biological interactions. The compound's unique arrangement of bulky groups enhances its solubility and potential biological activity compared to simpler derivatives.

TBMPD is primarily utilized in the development of PROTACs (Proteolysis Targeting Chimeras) . These molecules are designed to induce targeted protein degradation by linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The incorporation of TBMPD as a semi-flexible linker allows for precise spatial orientation, which is crucial for effective protein degradation in vitro.

Key Reactions and Synthesis

The synthesis of TBMPD typically involves several organic reactions, including:

- Formation of the piperidine ring through cyclization.

- Esterification to introduce carboxylate functionalities.

- Functional group modifications to enhance solubility and reactivity.

These synthetic pathways highlight the versatility of TBMPD for various applications in drug development and chemical biology.

Case Studies

- Study on PROTAC Development : Research demonstrated that TBMPD-based PROTACs effectively degraded target proteins in cellular assays. The degradation rates were quantified using Western blot analysis, showing significant reductions in protein levels compared to controls.

- Antimicrobial Testing : Although direct studies on TBMPD are scarce, related compounds have been tested for their antimicrobial properties. For example, derivatives with similar functional groups showed promising results against multidrug-resistant strains, emphasizing the need for further exploration of TBMPD's potential in this field .

Applications

The applications of TBMPD extend beyond basic research into practical therapeutic uses:

- Cancer Therapy : By facilitating targeted protein degradation, TBMPD can be pivotal in developing treatments that selectively eliminate oncogenic proteins.

- Antibody-Drug Conjugates (ADCs) : Its role as a rigid linker in ADCs allows for controlled delivery of cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | C₁₂H₂₁NO₄ | Simpler structure; lacks propyl group |

| 1-Tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | C₁₂H₂₂N₂O₄ | Contains an amino group; potential for different biological interactions |

| N-Methylpiperidine-1,4-dicarboxylic acid | C₁₀H₁₅NO₄ | Lacks tert-butyl; different substituents affecting solubility |

The unique combination of functional groups in TBMPD provides it with distinct properties that may enhance its biological activity compared to these simpler derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.